3',4'-ジクロロベンザミル

概要

説明

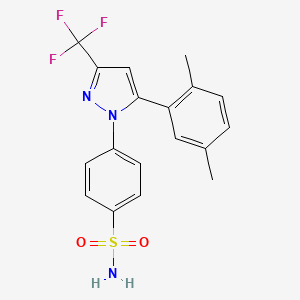

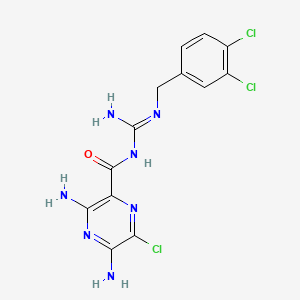

3',4'-ジクロロベンザミルは、ナトリウムカルシウム交換体、ナトリウム輸送、および筋小胞体カルシウム放出チャネルに対する阻害効果が知られている合成有機化合物です 。イオン輸送機構を調節する能力により、生化学的および生理学的研究によく使用されます。

2. 製法

合成経路および反応条件: 3',4'-ジクロロベンザミルの合成には、3,4-ジクロロベンジルアミンとピラジン-2-カルボキサミドを特定の条件下で反応させることが含まれます。 反応には、通常、ジメチルスルホキシド(DMSO)などの溶媒と、目的生成物の形成を促進する触媒が必要です 。

工業生産方法: 3',4'-ジクロロベンザミルの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 次に、再結晶またはクロマトグラフィーなどの技術を使用して化合物を精製し、目的の品質を実現します 。

科学的研究の応用

3’,4’-Dichlorobenzamil has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Employed in cellular and molecular biology research to investigate ion transport and signaling pathways.

Medicine: Studied for its potential therapeutic effects in conditions related to ion transport dysregulation, such as cardiac arrhythmias and hypertension.

Industry: Utilized in the development of new materials and chemical processes that require precise control of ion transport

作用機序

3',4'-ジクロロベンザミルは、ナトリウムカルシウム交換体、ナトリウム輸送、および筋小胞体カルシウム放出チャネルを阻害することで効果を発揮します。この阻害は、正常なイオン輸送プロセスを阻害し、細胞機能の変化につながります。この化合物は、特にナトリウムカルシウム交換体を標的にし、細胞膜を介したナトリウムイオンとカルシウムイオンの交換を阻止します。 これにより、細胞内カルシウムレベルが低下し、筋肉の収縮やシグナル伝達など、さまざまな細胞プロセスに影響を与える可能性があります 。

類似化合物:

アミロライド: 同様のイオン輸送調節効果を持つ、別のナトリウムカルシウム交換体阻害剤。

ベンザミル: ナトリウムカルシウム交換体に対する効力と特異性が向上した、アミロライドの誘導体。

フェナミル: 同様のイオン輸送阻害効果を持つ、別のアミロライドアナログ。

3',4'-ジクロロベンザミルの独自性: 3',4'-ジクロロベンザミルは、ベンゼン環上の特定の置換パターンが特徴で、他の類似化合物と比較してナトリウムカルシウム交換体に対する阻害効果が強化されています。 この独自の構造により、イオン輸送をより精密に調節することができ、科学研究における貴重なツールになります 。

生化学分析

Biochemical Properties

3’,4’-Dichlorobenzamil is known to inhibit the sodium-calcium exchanger, a key player in maintaining cellular homeostasis . This interaction affects the balance of sodium and calcium ions within the cell, which can influence various biochemical reactions .

Cellular Effects

In cellular studies, 3’,4’-Dichlorobenzamil has been shown to completely abolish the excystation of Acanthamoeba, a type of amoeba . This suggests that 3’,4’-Dichlorobenzamil can influence cellular processes and functions .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dichlorobenzamil involves its binding to the sodium-calcium exchanger, inhibiting its function . This can lead to changes in ion concentrations within the cell, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dichlorobenzamil have been observed over time. For instance, it has been shown to inhibit the excystation of Acanthamoeba, suggesting that it can have long-term effects on cellular function .

Metabolic Pathways

Given its role in inhibiting the sodium-calcium exchanger, it may influence pathways related to ion transport and homeostasis .

Subcellular Localization

Given its role in inhibiting the sodium-calcium exchanger, it is likely to be found in areas of the cell where this exchanger is present .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichlorobenzamil involves the reaction of 3,4-dichlorobenzylamine with pyrazine-2-carboxamide under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 3’,4’-Dichlorobenzamil follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

化学反応の分析

反応の種類: 3',4'-ジクロロベンザミルは、次のようなさまざまな化学反応を起こします。

置換反応: ベンゼン環上の塩素原子は、適切な条件下で他の官能基と置換されます。

酸化還元反応: 化合物は酸化または還元されて、異なる誘導体になります。

一般的な試薬と条件:

置換反応: 適切な溶媒の存在下で、水酸化ナトリウムまたは炭酸カリウムなどの試薬。

酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

還元反応: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、さまざまな置換ベンザミル誘導体をもたらす可能性があり、酸化還元反応は、化合物の異なる酸化または還元形を生成する可能性があります 。

4. 科学研究の用途

3',4'-ジクロロベンザミルは、次のような幅広い科学研究の用途を持っています。

化学: 有機合成において、反応機構を研究し、新しい合成方法を開発するための試薬として使用されます。

生物学: 細胞および分子生物学的研究で、イオン輸送とシグナル伝達経路を調査するために使用されます。

医学: 心臓不整脈や高血圧などのイオン輸送調節不全に関連する病態における潜在的な治療効果について研究されています。

類似化合物との比較

Amiloride: Another sodium-calcium exchanger inhibitor with similar ion transport modulation effects.

Benzamil: A derivative of amiloride with enhanced potency and specificity for sodium-calcium exchangers.

Phenamil: Another amiloride analog with similar inhibitory effects on ion transport.

Uniqueness of 3’,4’-Dichlorobenzamil: 3’,4’-Dichlorobenzamil is unique due to its specific substitution pattern on the benzene ring, which enhances its inhibitory effects on sodium-calcium exchangers compared to other similar compounds. This unique structure allows for more precise modulation of ion transport, making it a valuable tool in scientific research .

特性

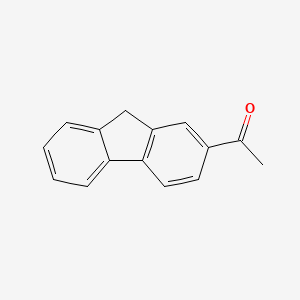

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3N7O/c14-6-2-1-5(3-7(6)15)4-20-13(19)23-12(24)8-10(17)22-11(18)9(16)21-8/h1-3H,4H2,(H4,17,18,22)(H3,19,20,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHKWEFWXCCNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922105 | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-01-4 | |

| Record name | 3',4'-Dichlorobenzamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diamino-6-chloro-N-{N-[(3,4-dichlorophenyl)methyl]carbamimidoyl}pyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of 3',4'-Dichlorobenzamil (DCB)?

A1: 3',4'-Dichlorobenzamil (DCB) primarily targets the Na+/Ca2+ exchanger (NCX) [, , , , , ]. This exchanger plays a crucial role in maintaining cellular calcium homeostasis by transporting sodium and calcium ions across the cell membrane.

Q2: How does DCB interact with the Na+/Ca2+ exchanger?

A2: DCB acts as a potent inhibitor of the Na+/Ca2+ exchanger [, , , , ]. While the exact mechanism of inhibition varies with the direction of ion transport (inward vs. outward), studies suggest that DCB competitively inhibits Ca2+ binding to the exchanger, thereby blocking its activity [].

Q3: What are the downstream effects of DCB inhibiting the Na+/Ca2+ exchanger?

A3: Inhibition of the Na+/Ca2+ exchanger by DCB leads to a variety of downstream effects, depending on the cell type and context. Some key effects include:

- Increased intracellular Ca2+ levels: Blocking the efflux of Ca2+ via NCX can lead to an accumulation of intracellular calcium [, , ]. This is crucial in cell signaling and can impact processes like muscle contraction, neurotransmission, and hormone secretion.

- Decreased intracellular Na+ levels: Inhibition of NCX can also affect sodium levels, particularly in conditions where the inward mode of the exchanger is significant []. This can influence cellular excitability and other sodium-dependent processes.

- Modulation of Ca2+-dependent signaling pathways: By altering intracellular Ca2+ levels, DCB can indirectly influence numerous Ca2+-dependent signaling pathways [, , , ]. This can have broader consequences on cellular functions like gene expression, cell growth, and apoptosis.

Q4: Can you provide specific examples of how DCB affects cellular processes by targeting the Na+/Ca2+ exchanger?

A4: Certainly. Here are some examples:

- Platelet activation: DCB inhibits platelet aggregation and integrin αIIbβ3 activation, crucial steps in blood clotting, by interfering with Na+/Ca2+ exchange-mediated inside-out signaling [, ].

- Neurite outgrowth: Studies in PC12 cells suggest that DCB inhibits neurite outgrowth, potentially by interfering with Ca2+-dependent signaling pathways downstream of the Rho-ROCK pathway [, ].

- Fluid transport: DCB inhibits prostaglandin E2-stimulated fluid transport in cultured porcine thyroid cells, implying a role for Na+/Ca2+ exchange in this process [].

- Nitric oxide synthesis: DCB blocks the facilitating effect of Na+/Ca2+ exchange on Ca2+-dependent activation of endothelial nitric oxide synthase (eNOS) [, ]. This suggests a complex interplay between NCX, Ca2+ signaling, and eNOS activity in endothelial cells.

Q5: What is the molecular formula and weight of 3',4'-Dichlorobenzamil (DCB)?

A5: The molecular formula of 3',4'-Dichlorobenzamil is C16H15Cl2N7O and its molecular weight is 392.25 g/mol.

Q6: How do structural modifications of amiloride, the parent compound of DCB, affect its activity on the Na+/Ca2+ exchanger?

A6: Studies have shown that hydrophobic substitutions at the terminal nitrogen of the guanidinium group in amiloride significantly enhance its inhibitory potency towards the Na+/Ca2+ exchanger []. DCB, with its two chlorine atoms at the 3' and 4' positions of the benzoyl ring, exemplifies this trend, being a much more potent inhibitor compared to amiloride itself.

Q7: What in vitro models have been used to study the effects of DCB?

A7: Researchers have employed various in vitro models to investigate the effects of DCB, including:

- Membrane vesicles: Isolated cardiac sarcolemmal membrane vesicles have been instrumental in characterizing DCB's inhibitory effects on the Na+/Ca2+ exchanger [, ].

- Cultured cells: Studies utilizing cultured cells, such as human umbilical vein endothelial cells (HUVECs), mouse aortic smooth muscle cells (MASMCs), and PC12 cells, have provided insights into DCB's effects on various cellular processes like BKCa channel activity, neurite outgrowth, and nitric oxide synthesis [, , , , , ].

- Isolated tissues: Experiments on isolated tissues, like rat resistance arteries, rabbit kidney tubules, and porcine thyroid cells, have helped elucidate the role of Na+/Ca2+ exchange in regulating vascular tone, fluid transport, and hormone-stimulated responses [, , ].

Q8: What in vivo models have been used to study the effects of DCB?

A8: While the provided papers primarily focus on in vitro studies, a few mention in vivo experiments, for example:

- Rat model of hypertension: DCB was shown to reduce blood pressure in spontaneously hypertensive rats, suggesting a potential role in regulating blood pressure [].

- Guinea pig papillary muscle: In isolated, electrically stimulated guinea pig papillary muscles, DCB was found to decrease contractile force, providing evidence for its effects on cardiac muscle contractility [].

Q9: What are the potential cytotoxic effects of DCB?

A9: Studies have shown that DCB can induce cell death in isolated rat cardiac myocytes in a dose-dependent manner []. The specific mechanisms underlying this toxicity are not fully elucidated but likely involve disruption of cellular calcium homeostasis and subsequent activation of cell death pathways.

Q10: Are there alternative compounds that target the Na+/Ca2+ exchanger with potentially different selectivity profiles compared to DCB?

A10: Yes, several compounds target the Na+/Ca2+ exchanger with varying selectivity profiles. Some examples include:

- KB-R7943: This compound exhibits a different structure-activity relationship compared to amiloride derivatives and has shown promising results in inhibiting the Na+/Ca2+ exchanger in various cell types [, , ].

- Bepridil: Initially developed as a calcium channel blocker, bepridil has also been found to inhibit the Na+/Ca2+ exchanger [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。